N,N'-bis[3-(acetylamino)phenyl]isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two acetamidophenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-acetamidophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is often heated to promote the reaction and ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The compound’s ability to form stable complexes with other molecules underlies its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N1,N3-bis(3-pyridinylmethyl)benzene-1,3-dicarboxamide: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.
Emeramide (BDTH2): Known for its chelating properties, this compound has a similar dicarboxamide structure but includes thiol groups.
Uniqueness
N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of acetamidophenyl groups and benzene-1,3-dicarboxamide core, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-N,3-N-bis(3-acetamidophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-15(29)25-19-8-4-10-21(13-19)27-23(31)17-6-3-7-18(12-17)24(32)28-22-11-5-9-20(14-22)26-16(2)30/h3-14H,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
InChI Key |
YUPMPBKWTDYYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.